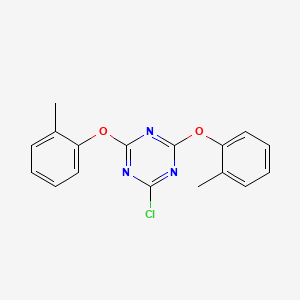
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its potential use as a herbicide and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methylphenol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Hydrolysis: Phenols and triazine derivatives.
科学的研究の応用
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including herbicidal and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits the photosynthetic electron transport chain in plants, leading to the disruption of energy production and ultimately causing plant death. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and halting the photosynthetic process.
類似化合物との比較
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine can be compared with other similar triazine derivatives, such as:
Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine, a widely used herbicide with a similar mode of action.
Simazine: 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine, another herbicide with comparable properties.
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine, a precursor used in the synthesis of various triazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
特性
CAS番号 |
63537-72-4 |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC名 |
2-chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-7-3-5-9-13(11)22-16-19-15(18)20-17(21-16)23-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChIキー |
PRBRUSRHSCMOQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
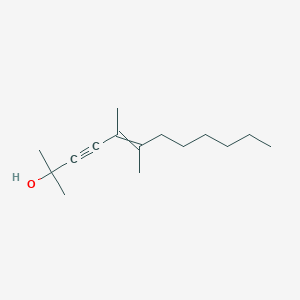
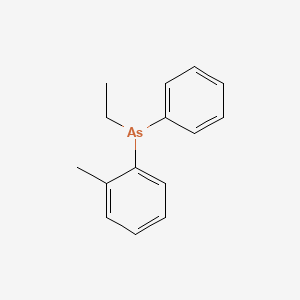
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
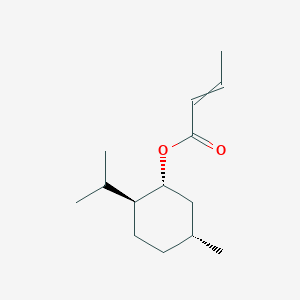
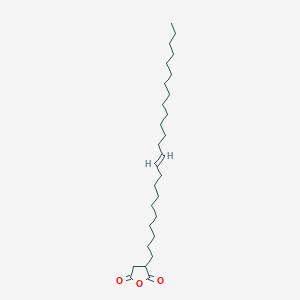
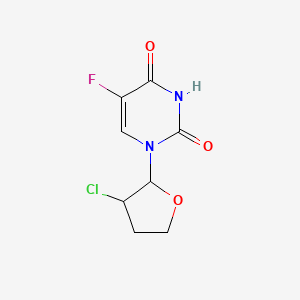

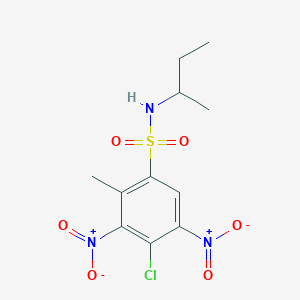
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

